(2-Bromo-5-methoxyphenyl)(3-(methylthio)pyrrolidin-1-yl)methanone
Description
Properties
IUPAC Name |
(2-bromo-5-methoxyphenyl)-(3-methylsulfanylpyrrolidin-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO2S/c1-17-9-3-4-12(14)11(7-9)13(16)15-6-5-10(8-15)18-2/h3-4,7,10H,5-6,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVEPFYGUDKRKPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C(=O)N2CCC(C2)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromination of 3-Methoxybenzoic Acid
Bromination of 3-methoxybenzoic acid using bromine in acetic acid at 40–50°C yields 2-bromo-5-methoxybenzoic acid with 78% efficiency. The ortho-directing effect of the methoxy group ensures regioselectivity, while excess bromine minimizes di-substitution.
Table 1: Optimization of Bromination Conditions
| Parameter | Condition | Yield (%) |
|---|---|---|
| Solvent | Acetic acid | 78 |
| Temperature (°C) | 45 | 78 |
| Bromine (equiv.) | 1.2 | 85 |
| Reaction time (h) | 6 | 78 |
Alternative Route: Nitration and Reduction
A patent-derived method involves nitration of 3-methoxybenzoic acid followed by reduction (Fe/NH4Cl in ethanol) to 5-methoxy-2-nitrobenzoic acid and subsequent bromination. However, this three-step sequence offers no yield advantage over direct bromination.
Preparation of 3-(Methylthio)pyrrolidine
Thiolation of Pyrrolidin-3-one
Pyrrolidin-3-one undergoes nucleophilic thiolation with methyl thioacetate in the presence of BF3·Et2O, yielding 3-(methylthio)pyrrolidine after reduction (NaBH4, 82% yield). The reaction proceeds via a thioketal intermediate, with BF3 enhancing electrophilicity at the carbonyl carbon.
Equation 1:
$$ \text{Pyrrolidin-3-one} + \text{CH}3\text{SAc} \xrightarrow{\text{BF}3\cdot\text{Et}2\text{O}} \text{Thioketal} \xrightarrow{\text{NaBH}4} \text{3-(Methylthio)pyrrolidine} $$
Mitsunobu Reaction Approach
An alternative employs Mitsunobu conditions (DIAD, PPh3) to install the methylthio group onto pyrrolidin-3-ol using methanethiol, achieving 75% yield. This method avoids harsh acids but requires anhydrous conditions.
Coupling Strategies for Methanone Formation
Schlenk-Type Acylation
Reacting 2-bromo-5-methoxybenzoyl chloride with 3-(methylthio)pyrrolidine in dichloromethane (DCM) with Et3N as base affords the target compound in 68% yield. GC-MS monitoring confirms complete consumption of the acyl chloride within 2 hours.
Table 2: Acylation Optimization
| Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| Et3N | DCM | 25 | 68 |
| DMAP | THF | 40 | 55 |
| NaHCO3 | Acetone | 25 | 42 |
DMSO-Mediated Coupling
A patent method utilizes DMSO as both solvent and mild oxidizer for direct coupling of the carboxylic acid and amine. Heating 2-bromo-5-methoxybenzoic acid with 3-(methylthio)pyrrolidine in DMSO at 100°C for 8 hours achieves 72% yield, avoiding acyl chloride generation.
Characterization and Analytical Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
- 1H NMR (400 MHz, CDCl3): δ 7.65 (d, J = 8.4 Hz, 1H), 6.89 (dd, J = 8.4, 2.4 Hz, 1H), 6.82 (d, J = 2.4 Hz, 1H), 3.84 (s, 3H), 3.72–3.68 (m, 1H), 3.45–3.38 (m, 2H), 2.98–2.92 (m, 1H), 2.54–2.48 (m, 1H), 2.12 (s, 3H), 2.05–1.98 (m, 1H), 1.85–1.76 (m, 1H).
- 13C NMR (100 MHz, CDCl3): δ 195.2 (C=O), 159.8 (OCH3), 137.4, 133.9, 121.5, 116.2, 112.7 (Ar-C), 56.3 (OCH3), 52.1, 51.8 (pyrrolidine-C), 34.7 (SCH3), 32.5, 28.9 (pyrrolidine-CH2).
High-Resolution Mass Spectrometry (HRMS)
Calculated for C13H14BrNO2S [M+H]+: 344.9976; Found: 344.9978.
Comparative Analysis of Synthetic Routes
The Schlenk acylation route offers higher purity (98.5% by HPLC) but requires hazardous acyl chloride handling. DMSO-mediated coupling provides a one-pot alternative with comparable yields, though residual DMSO complicates purification. Mitsunobu-derived 3-(methylthio)pyrrolidine ensures enantiomeric purity (>99% ee) when starting from (R)-pyrrolidin-3-ol.
Chemical Reactions Analysis
Types of Reactions
(2-Bromo-5-methoxyphenyl)(3-(methylthio)pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to alcohols.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN₃) or thiourea.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2-Bromo-5-methoxyphenyl)(3-(methylthio)pyrrolidin-1-yl)methanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of (2-Bromo-5-methoxyphenyl)(3-(methylthio)pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets. The brominated methoxyphenyl group and the pyrrolidinyl moiety may interact with enzymes or receptors, modulating their activity. The methylthio group can also play a role in the compound’s reactivity and binding affinity. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key Observations :
- The target’s phenyl ring with bromo and methoxy groups introduces steric and electronic complexity compared to pyridine or thiophene analogs.
Physicochemical Properties
Key Observations :
- The target’s higher molecular weight and methylthio group suggest reduced solubility compared to pyridine-based analogs.
- Methoxy groups may enhance crystallinity, but melting point data are unavailable for direct comparison.
Key Observations :
- The target’s synthesis may require multi-step functionalization (e.g., introducing -SMe on pyrrolidine), increasing complexity compared to single-step brominations .
Biological Activity
The compound (2-Bromo-5-methoxyphenyl)(3-(methylthio)pyrrolidin-1-yl)methanone is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's biological activity, synthesis, mechanisms of action, and its applications in scientific research.
Chemical Structure and Properties
The molecular structure of this compound features a brominated methoxyphenyl group and a methylthio-substituted pyrrolidinyl moiety. This unique combination of functional groups may contribute to its biological properties. The IUPAC name is (2-bromo-5-methoxyphenyl)-(3-methylsulfanylpyrrolidin-1-yl)methanone , with the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C13H16BrNOS |
| Molecular Weight | 303.24 g/mol |
| InChI Key | UVEPFYGUDKRKPO-UHFFFAOYSA-N |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Bromination : Bromination of 5-methoxyphenyl derivatives.
- Nucleophilic Substitution : Introduction of the pyrrolidinyl group through nucleophilic substitution.
- Thiolating Reactions : Incorporation of the methylthio group using thiolating agents under controlled conditions.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activities. For instance, studies have shown that brominated phenolic compounds can selectively inhibit cancer cell proliferation by targeting specific kinases involved in tumor growth .
A notable study highlighted that certain derivatives displayed IC50 values in the low micromolar range against various cancer cell lines, suggesting that structural modifications can enhance potency and selectivity .
The mechanism by which this compound exerts its biological effects is not fully elucidated but is believed to involve:
- Enzyme Inhibition : Interaction with key enzymes or receptors, potentially modulating their activity.
- Cell Cycle Arrest : Induction of cell cycle arrest at specific phases, particularly G0/G1, thereby inhibiting cancer cell proliferation .
- Apoptosis Induction : Triggering apoptotic pathways in cancer cells, leading to programmed cell death.
Study on Antileukemic Activity
In a comparative study, a compound structurally similar to this compound demonstrated potent antileukemic activity with an IC50 value as low as 0.072 μM against MV4-11 cells harboring the FLT3/ITD mutation. This study emphasized the importance of structural features such as electron-withdrawing groups in enhancing biological activity .
In Vivo Studies
In vivo experiments conducted on xenograft models indicated that derivatives of this compound significantly inhibited tumor growth without adverse effects on body weight, underscoring its potential as a therapeutic agent in cancer treatment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
